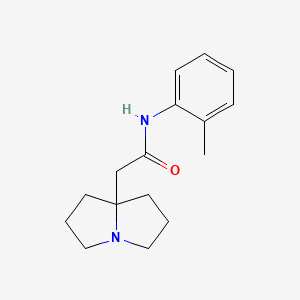
N-(2-Methylphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methylphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide is a synthetic organic compound It is characterized by the presence of a 2-methylphenyl group and a tetrahydro-1H-pyrrolizin-7a(5H)-yl group attached to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide typically involves the following steps:
Formation of the Tetrahydro-1H-pyrrolizin-7a(5H)-yl Intermediate: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Attachment of the 2-Methylphenyl Group:
Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(2-Methylphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogenated compounds and bases (e.g., sodium hydroxide, NaOH) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of biological pathways.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-Methylphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and influencing biological pathways.
類似化合物との比較
Similar Compounds
- N-(2-Methylphenyl)-2-(pyrrolidin-1-yl)acetamide
- N-(2-Methylphenyl)-2-(piperidin-1-yl)acetamide
- N-(2-Methylphenyl)-2-(morpholin-4-yl)acetamide
Uniqueness
N-(2-Methylphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. Its tetrahydro-1H-pyrrolizin-7a(5H)-yl group, in particular, may offer unique interactions with molecular targets.
特性
CAS番号 |
88069-57-2 |
|---|---|
分子式 |
C16H22N2O |
分子量 |
258.36 g/mol |
IUPAC名 |
2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H22N2O/c1-13-6-2-3-7-14(13)17-15(19)12-16-8-4-10-18(16)11-5-9-16/h2-3,6-7H,4-5,8-12H2,1H3,(H,17,19) |
InChIキー |
GCEDMCFPVHRCFD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)CC23CCCN2CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


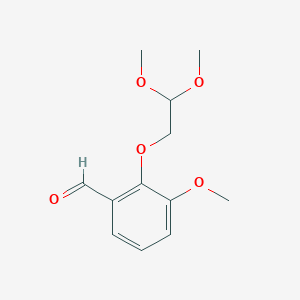


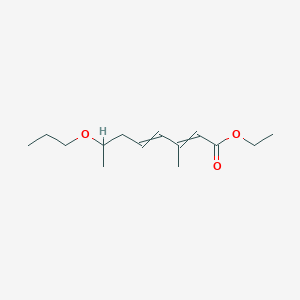


![Prop-2-en-1-yl 2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14390731.png)
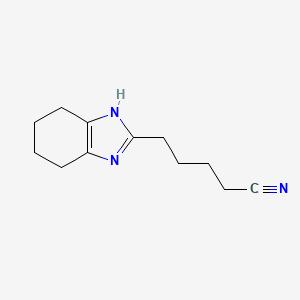
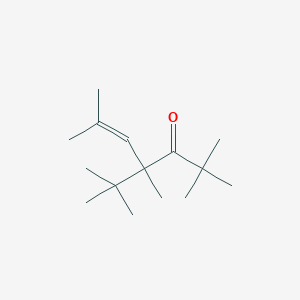
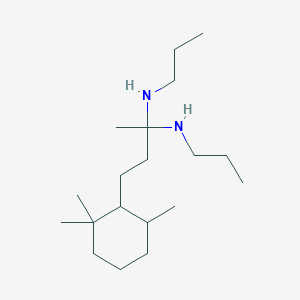


![2-Butylpyrazolo[1,5-A]quinoline](/img/structure/B14390783.png)

